5-(4-bromophenyl)-N-[4-(morpholin-4-ylmethyl)phenyl]furan-2-carboxamide
Description
Chemical Structure and Synthesis
The compound 5-(4-bromophenyl)-N-[4-(morpholin-4-ylmethyl)phenyl]furan-2-carboxamide (PubChem CID: 2011756) features a furan-2-carboxamide scaffold substituted with a 4-bromophenyl group at the 5-position and a 4-(morpholin-4-ylmethyl)phenyl group at the amide nitrogen (Figure 1). Its synthesis typically involves coupling reactions, such as Suzuki-Miyaura cross-coupling for aryl substitution or HBTU/DIPEA-mediated amide bond formation .
Biological Activity This compound exhibits notable inhibitory activity against protein kinase D1 (PKD1), a target implicated in cancer signaling pathways. In LNCaP prostate cancer cells, it suppresses phorbol ester-induced PKD1 activation in a concentration-dependent manner .
Properties
IUPAC Name |
5-(4-bromophenyl)-N-[4-(morpholin-4-ylmethyl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O3/c23-18-5-3-17(4-6-18)20-9-10-21(28-20)22(26)24-19-7-1-16(2-8-19)15-25-11-13-27-14-12-25/h1-10H,11-15H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROOVJNIBQBDWFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)NC(=O)C3=CC=C(O3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-N-[4-(morpholin-4-ylmethyl)phenyl]furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Bromophenyl Intermediate: The synthesis begins with the bromination of phenyl derivatives to introduce the bromine atom at the para position.
Coupling with Furan-2-carboxylic Acid: The bromophenyl intermediate is then coupled with furan-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Introduction of the Morpholinylmethyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromophenyl)-N-[4-(morpholin-4-ylmethyl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium iodide (NaI) in acetone, copper(I) iodide (CuI) with palladium catalysts
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
5-(4-Bromophenyl)-N-[4-(morpholin-4-ylmethyl)phenyl]furan-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 5-(4-bromophenyl)-N-[4-(morpholin-4-ylmethyl)phenyl]furan-2-carboxamide exerts its effects depends on its application:
Pharmacological Action: In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Synthetic Utility: In organic synthesis, it acts as a building block, participating in various chemical reactions to form more complex structures.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Furan Ring
The furan-2-carboxamide core is a common scaffold in medicinal chemistry. Substituents at the 5-position significantly influence biological activity and physicochemical properties:
Key Observations :
- Halogen Substitution: Bromine (target compound) and chlorine (3-chlorophenyl analog) at the 5-position yield similar PKD1 inhibitory profiles, suggesting halogen size and electronegativity minimally impact kinase binding.
- Electron-Withdrawing Groups : Nitro substitution (e.g., ) enhances antibacterial activity but reduces solubility, whereas acetyl groups () may improve pharmacokinetics .
Amide Nitrogen Modifications
The amide nitrogen substituent governs target selectivity and cell permeability:
Key Observations :
- Morpholine Advantage : The morpholin-4-ylmethyl group in the target compound enhances solubility via hydrogen bonding and improves blood-brain barrier penetration, critical for CNS-targeted therapies .
- Diethylamino vs.
- Sulfamoyl Groups : Sulfamoyl-substituted analogs () may shift activity toward urea transport inhibition, as seen in diuretics like thiazides .
PKD1 Inhibitors
- The target compound and its 3-chlorophenyl analog (CID 2011756) are equipotent PKD1 inhibitors, suggesting tolerance for para-halogen substitution .
- Triazole-thione derivatives () with morpholinylmethyl groups exhibit divergent activity, highlighting the furan-carboxamide scaffold's specificity for PKD1 .
GLUT Inhibitors
Antibacterial Agents
- Nitro-substituted furancarboxamides () show potent antibacterial activity, absent in morpholine-containing analogs, likely due to redox cycling mechanisms .
Biological Activity
5-(4-bromophenyl)-N-[4-(morpholin-4-ylmethyl)phenyl]furan-2-carboxamide is a synthetic compound notable for its complex structure, which includes a furan ring, a bromophenyl moiety, and a morpholinylmethylphenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anti-inflammatory , analgesic , and anticancer agent.
- Molecular Formula : C22H24BrN2O2
- Molecular Weight : Approximately 393.28 g/mol
Research indicates that this compound exhibits significant biological activity through various mechanisms:
-
Anti-inflammatory and Analgesic Properties :
- It inhibits pathways involved in pain and inflammation, potentially by modulating the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.
- Preliminary studies suggest that it may reduce edema in animal models of inflammation, indicating its potential utility in treating inflammatory disorders.
-
Anticancer Activity :
- The compound has shown promise in inducing apoptosis in various cancer cell lines, including breast and colon cancer cells. This effect is likely mediated through the activation of intrinsic apoptotic pathways.
- In vitro studies have demonstrated that this compound can inhibit cell proliferation and induce cell cycle arrest.
Structure-Activity Relationship (SAR)
The unique combination of functional groups in this compound contributes to its distinct biological profile. Variations in the bromophenyl or morpholinyl groups can lead to altered pharmacological properties. For instance:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5-(2,5-dichlorophenyl)-N-[4-(morpholin-4-ylmethyl)phenyl]furan-2-carboxamide | Structure | Contains dichlorophenyl; potential variations in biological activity. |
| 5-(3-chlorophenyl)-N-[4-(morpholin-4-ylmethyl)phenyl]furan-2-carboxamide | Structure | Different chlorination pattern; may exhibit altered pharmacological properties. |
Case Studies and Research Findings
-
Anti-inflammatory Studies :
- In a study evaluating the anti-inflammatory effects of various compounds, this compound displayed significant reduction in paw edema in rats, comparable to established anti-inflammatory drugs .
-
Anticancer Studies :
- A series of experiments conducted on human cancer cell lines revealed that this compound induced apoptosis with an IC50 value ranging from 10 to 20 µM across different cell types, indicating its potential as a lead compound for further development .
- Mechanistic Insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
